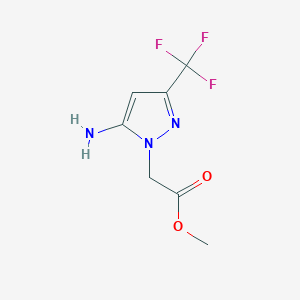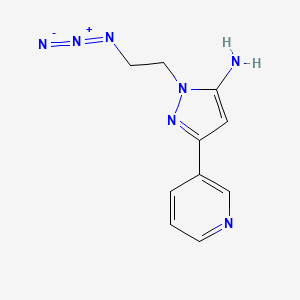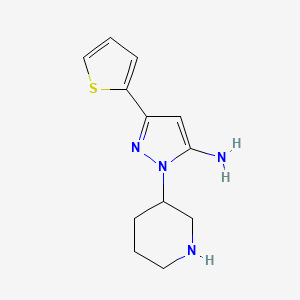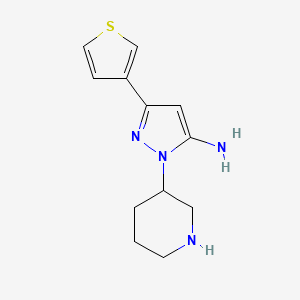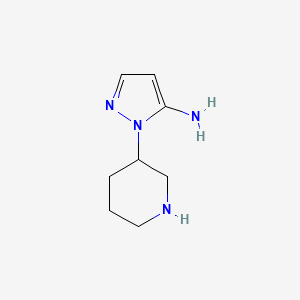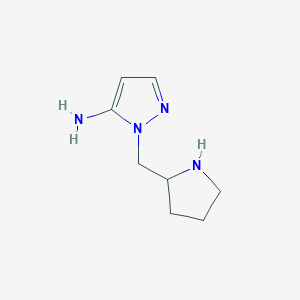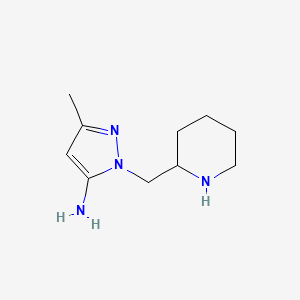
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (abbreviated as ATPA) is a compound of thiophene and pyrazole, two heterocyclic aromatic compounds. ATPA was first synthesized in the laboratory in 2011 and is used in a variety of applications in scientific research, such as enzyme inhibition, drug delivery, and antimicrobial activity. ATPA has been found to have several biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
Anticancer Activity
Thiophene derivatives are known to play a significant role in the synthesis of anticancer agents. The presence of the thiophene moiety in the compound structure could potentially contribute to anticancer activity through various mechanisms .
Anti-Atherosclerotic Agents
Similarly, thiophene compounds have been used in the synthesis of anti-atherosclerotic agents. The compound’s structure may allow it to function in preventing or reducing the progression of atherosclerosis .
Metal Complexing Agents
Thiophene derivatives can act as metal complexing agents. This application is crucial in various fields including catalysis and environmental remediation .
Insecticides Development
The structural features of thiophene may be beneficial in developing new insecticides with improved efficacy and safety profiles .
Antispasmodic and Anti-inflammatory
Pyrazole derivatives have been associated with antispasmodic and anti-inflammatory properties. These activities are essential for treating conditions like spasms and chronic inflammatory diseases .
Antibacterial and Analgesic
These compounds also exhibit antibacterial and analgesic effects, making them valuable in the treatment of infections and pain management .
Antihyperglycemic and Hypoglycemic
The pyrazole core is associated with antihyperglycemic and hypoglycemic activities, which are critical in managing diabetes and related metabolic disorders .
Neurological Disorders Treatment
Due to their diverse biological activities, pyrazole derivatives can be used to treat a range of neurological diseases, offering potential for new therapeutic strategies .
Each application area mentioned above represents a unique field where “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid” could potentially contribute based on its structural components—thiophene and pyrazole moieties—and their known biological activities.
BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Pyrazole: An Important Core in Many Marketed and Clinical Drugs IJRPR - Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies
Mécanisme D'action
- Thiophene derivatives, like the one , have been studied for their diverse biological activities. They are of interest to medicinal chemists due to their potential as biologically active compounds . Further research is needed to pinpoint the precise target.
- However, we can speculate based on similar thiophene derivatives:
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-8-3-7(6-1-2-15-5-6)11-12(8)4-9(13)14/h1-3,5H,4,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUMRPSVZZLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



